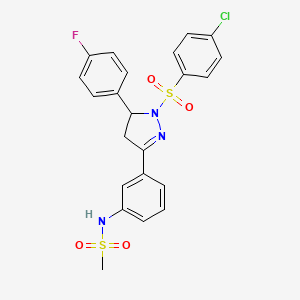

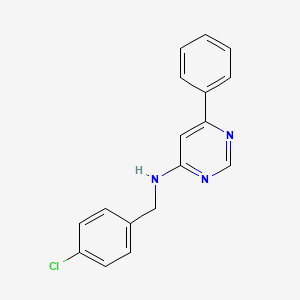

吡啶-2-基甲基((3-(噻吩-2-基)吡嗪-2-基)甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. A carbamate group, carbamate ester, and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically . Carbamate esters are also known as urethanes .

Synthesis Analysis

While specific synthesis methods for this compound are not available, carbamates are generally synthesized through the reaction of alcohols and isocyanates . Another method involves the reaction of amines with carbon dioxide to form a carbamic acid, which can then be esterified .Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis to produce amines and carbon dioxide . They can also react with Grignard reagents to form tertiary amines .Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, carbamates are stable but can decompose under certain conditions .科学研究应用

合成中的杂化催化剂

包括使用基于吡啶的化合物合成的吡喃嘧啶衍生物,由于其广泛的合成应用和生物利用度,在医药和制药行业中发挥着至关重要的作用。杂化催化剂,如有机催化剂、金属催化剂和纳米催化剂,已被用于通过多组分反应合成各种芳基取代的吡喃嘧啶支架,表明基于吡啶的化合物在促进复杂化学合成中的潜力 (Parmar, Vala, & Patel, 2023)。

光电材料

包括所讨论的特定化合物在内的吡啶衍生物在光电材料的开发中具有重大潜力。它们被纳入 π 扩展共轭体系对于为电子器件、发光元件和光电转换元件创造新型材料很有价值。这包括它们在有机发光二极管 (OLED) 和染料敏化太阳能电池中的应用,展示了基于吡啶的化合物在先进材料科学中的多功能性 (Lipunova, Nosova, Charushin, & Chupakhin, 2018)。

药物代谢中的化学抑制剂

基于吡啶的化合物作为各种细胞色素 P450 (CYP) 同工型的选择性抑制剂,在药物代谢和评估潜在的药物-药物相互作用中至关重要。它们的选择性和效力使其成为药物研究中了解和预测新候选药物代谢途径的重要工具,突出了吡啶衍生物的药用价值 (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011)。

化学传感器

吡啶衍生物对各种离子和中性物质表现出高亲和力,使其作为化学传感器非常有效。它们已被用于检测环境、农业和生物样品中的不同物质。这凸显了它们在分析化学中设计生物活性化合物和化学传感器的潜力,这些化合物和传感器可以针对特定的检测需求进行定制 (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022)。

作用机制

安全和危害

属性

IUPAC Name |

pyridin-2-ylmethyl N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-16(22-11-12-4-1-2-6-17-12)20-10-13-15(19-8-7-18-13)14-5-3-9-23-14/h1-9H,10-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICMJXMZTCQDBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC(=O)NCC2=NC=CN=C2C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2672552.png)

![1-(3-nitrophenyl)-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2672556.png)

![6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide](/img/structure/B2672558.png)

![Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2672560.png)

![1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-4-carboxamide](/img/structure/B2672565.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2672567.png)

![ethyl 2-(2-((5-((2-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2672570.png)